1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate
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Overview
Description
1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate is a complex organic compound that belongs to the class of hydroxybenzoic acids These compounds are known for their significant biochemical and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate typically involves multi-step organic reactions. The process often starts with the preparation of the benzoyl and isoquinoline intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include:
- Hydroxybenzoic acids
- Isoquinoline derivatives
- Catalysts such as palladium or copper complexes
- Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:
- Batch reactors for controlled reaction conditions
- Continuous flow reactors for efficient production
- Purification steps such as crystallization or chromatography to obtain the final product in high purity
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
- Quinones from oxidation reactions
- Alcohols from reduction reactions
- Substituted aromatic compounds from substitution reactions
Scientific Research Applications
1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of functional materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) in inflammation.
Signal Transduction: It can modulate signaling pathways like NF-κB, which is involved in immune response and cell survival.
Comparison with Similar Compounds
Gallic Acid: Another hydroxybenzoic acid with antioxidant properties.
Protocatechuic Acid: Known for its anti-inflammatory and antimicrobial activities.
Ellagic Acid: Exhibits anticancer and cardioprotective effects.
Uniqueness: 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate is unique due to its combination of benzoyl and isoquinoline structures, which confer distinct chemical reactivity and biological activity compared to other hydroxybenzoic acids.
Properties
Molecular Formula |
C17H13NO8 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C17H11NO7.H2O/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25;/h1-6,19-22H,(H,24,25);1H2 |
InChI Key |
QHAUFGIHMBUQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O.O |
Origin of Product |
United States |
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